N-Boc-3-Iodo-L-alanine benzyl ester
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Overview
Description
N-Boc-3-Iodo-L-alanine benzyl ester is a chemical compound with the molecular formula C15H20INO4 and a molecular weight of 405.23 g/mol. It is a derivative of L-alanine, an essential amino acid, and is often used in research settings for various applications. The compound is typically used in peptide synthesis and other chemical modifications due to its unique properties.
Mechanism of Action
Target of Action
This compound is a derivative of amino acids and is often used in research settings
Mode of Action
As a boc-protected amino acid derivative, it is involved in various chemical reactions, primarily in peptide bond formation during peptide synthesis. The Boc group can be removed under acidic conditions, allowing the amino acid to react with other amino acid derivatives to form peptides.
Action Environment
Preparation Methods
The synthesis of N-Boc-3-Iodo-L-alanine benzyl ester involves several steps. One common method includes the protection of the amino group of L-alanine with a Boc (tert-butoxycarbonyl) group, followed by iodination at the β-position and esterification with benzyl alcohol . The reaction conditions often involve the use of reagents such as di-tert-butyl dicarbonate (Boc2O) for Boc protection, iodine for iodination, and benzyl alcohol for esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
N-Boc-3-Iodo-L-alanine benzyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Esterification and Deprotection: The Boc group can be removed under acidic conditions, allowing the amino acid to react with other amino acid derivatives to form peptides.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and nucleophiles such as amines . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-Boc-3-Iodo-L-alanine benzyl ester has several scientific research applications:
Peptide Synthesis: It is commonly used in the synthesis of peptides due to its ability to form peptide bonds.
Drug Development: The compound is used in drug development for modifying the physical, chemical, and pharmacokinetic properties of pharmaceutical compounds.
Materials Science: It is also significant in photocatalysis and materials science, where it is used to enhance the properties of photocatalysts.
Comparison with Similar Compounds
N-Boc-3-Iodo-L-alanine benzyl ester can be compared with other similar compounds such as:
N-Boc-3-Iodo-L-alanine methyl ester: This compound has a similar structure but with a methyl ester group instead of a benzyl ester group.
N-Boc-3-Iodo-D-alanine benzyl ester: This is the D-enantiomer of the compound, which has different stereochemistry.
These similar compounds highlight the uniqueness of this compound in terms of its specific ester group and stereochemistry, which can influence its reactivity and applications.
Properties
IUPAC Name |
benzyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(9-16)13(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXFSYLOWHQCEK-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CI)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CI)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373549 |
Source
|
Record name | N-Boc-3-Iodo-L-alanine benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108957-20-6 |
Source
|
Record name | N-Boc-3-Iodo-L-alanine benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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